1-Chloro-2,2-dimethylpropane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

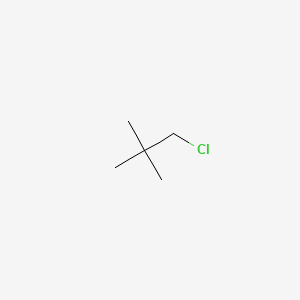

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl/c1-5(2,3)4-6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKYMVBQWWZVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061069 | |

| Record name | 1-Chloro-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a sweet odor; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-2,2-dimethylpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

753-89-9 | |

| Record name | 1-Chloro-2,2-dimethylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=753-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-chloro-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,2-dimethylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3J2EQV2JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Neopentyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl chloride, systematically named 1-chloro-2,2-dimethylpropane, is a key organochloride intermediate in organic synthesis. Its unique sterically hindered neopentyl group imparts distinct physical and chemical properties that are of significant interest in the fields of chemical research and drug development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of neopentyl chloride, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical pathways.

Physical Properties of Neopentyl Chloride

Neopentyl chloride is a colorless, volatile, and flammable liquid.[1] Its physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁Cl | [2] |

| Molecular Weight | 106.59 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 84-85 °C | [3] |

| Melting Point | -20 °C | [3] |

| Density | 0.866 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.4039 | |

| Solubility | Miscible with organic solvents; Insoluble in water. | [1] |

| Flash Point | -8 °C |

Chemical Properties and Reactivity

The chemical behavior of neopentyl chloride is largely dictated by the bulky tert-butyl group adjacent to the primary carbon bearing the chlorine atom. This steric hindrance significantly influences its reactivity in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

SN2 Reactions: Neopentyl chloride is famously unreactive in bimolecular nucleophilic substitution (SN2) reactions. The large tert-butyl group effectively blocks the backside attack required for the SN2 mechanism, leading to an exceedingly slow reaction rate.

SN1 Reactions: While SN2 reactions are hindered, neopentyl chloride can undergo unimolecular nucleophilic substitution (SN1) reactions under forcing conditions (e.g., with a strong acid catalyst or in a highly polar solvent). However, the initially formed primary carbocation is highly unstable and rapidly rearranges via a 1,2-methyl shift to form the more stable tertiary carbocation. This rearrangement leads to the formation of products derived from the 2-methyl-2-butyl cation, rather than the neopentyl cation.[4]

Grignard Reagent Formation

Neopentyl chloride readily reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, neopentylmagnesium chloride. This is a crucial reaction for introducing the neopentyl group into various molecules.

Experimental Protocols

Synthesis of Neopentyl Chloride via Free-Radical Chlorination of Neopentane

The most effective method for the synthesis of neopentyl chloride is the free-radical chlorination of neopentane.[3][4] This method avoids the formation of carbocation intermediates, thus preventing rearrangement.[4]

Reaction:

(CH₃)₄C + Cl₂ --(hν)--> (CH₃)₃CCH₂Cl + HCl

Procedure:

-

In a reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, place neopentane.

-

Initiate the reaction by irradiating the vessel with UV light.

-

Slowly bubble chlorine gas through the neopentane. The reaction is typically carried out in the gas phase or in a suitable inert solvent.

-

Monitor the reaction progress by gas chromatography (GC) to ensure the formation of the desired monochlorinated product and minimize the formation of dichlorinated and other polychlorinated byproducts.

-

Upon completion, stop the flow of chlorine gas and the UV irradiation.

-

Neutralize the resulting hydrochloric acid by washing the reaction mixture with a dilute aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and purify the neopentyl chloride by fractional distillation.

Formation of Neopentylmagnesium Chloride (Grignard Reagent)

Reaction:

(CH₃)₃CCH₂Cl + Mg --(anhydrous ether)--> (CH₃)₃CCH₂MgCl

Procedure:

-

Ensure all glassware is thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

To initiate the reaction, add a small crystal of iodine or a few drops of 1,2-dibromoethane.

-

Prepare a solution of neopentyl chloride in anhydrous diethyl ether in the dropping funnel.

-

Once the reaction has initiated (indicated by bubbling and a slight warming of the flask), add the neopentyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

The resulting greyish solution is neopentylmagnesium chloride, which can be used in subsequent reactions.

Spectroscopic Data

The following tables summarize the key spectroscopic data for neopentyl chloride.

¹H NMR Spectroscopy

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.35 ppm | Singlet | 2H | -CH₂-Cl |

| ~1.02 ppm | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) | Assignment |

| ~53.5 ppm | -CH₂-Cl |

| ~33.5 ppm | -C(CH₃)₃ |

| ~28.5 ppm | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1475 | Medium | C-H bend (CH₃) |

| 1365 | Medium | C-H bend (tert-butyl) |

| 730 | Strong | C-Cl stretch |

Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 106/108 | Low | [M]⁺ (Molecular ion, presence of ³⁵Cl and ³⁷Cl isotopes) |

| 91/93 | Medium | [M - CH₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation, often the base peak) |

| 41 | Medium | [C₃H₅]⁺ |

Logical Relationships in Reactivity

The steric hindrance of the neopentyl group is the central factor governing its reactivity. This leads to a clear divergence in its preferred reaction pathways compared to less hindered primary alkyl halides.

Conclusion

Neopentyl chloride presents a fascinating case study in steric effects on chemical reactivity. Its physical properties are consistent with a small organohalide, yet its chemical behavior, particularly its inertness to SN2 reactions and propensity for rearrangement in SN1 reactions, sets it apart. A thorough understanding of these properties is essential for its effective utilization in the synthesis of complex molecules and in the development of novel pharmaceuticals. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers and scientists working with this versatile chemical intermediate.

References

An In-depth Technical Guide to 1-Chloro-2,2-dimethylpropane

CAS Number: 753-89-9

This technical guide provides comprehensive safety and handling information for 1-chloro-2,2-dimethylpropane, a crucial reagent for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound, also known as neopentyl chloride, is a halogenated aliphatic hydrocarbon. It is a colorless liquid with a characteristic sweet odor.[1] Due to the steric hindrance provided by the neopentyl group, it exhibits unique reactivity in nucleophilic substitution reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 753-89-9 | [2][3][4] |

| Molecular Formula | C5H11Cl | [3] |

| Molecular Weight | 106.59 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [2][4] |

| Odor | Sweet | [1] |

| Boiling Point | 84-85 °C | |

| Melting Point | -20 °C | |

| Density | 0.866 g/mL at 25 °C | |

| Flash Point | -9 °C (closed cup) | |

| Refractive Index | n20/D 1.4039 |

Safety and Hazard Information

This compound is a hazardous substance and requires strict safety protocols. It is a highly flammable liquid and vapor, harmful if swallowed, and may cause allergic skin or respiratory reactions.[2]

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Flammable Liquids | 2 |

| Acute Toxicity, Oral | 4 |

| Skin Sensitization | 1 |

| Respiratory Sensitization | 1 |

Signal Word: Danger

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[2]

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Experimental Protocols

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[2]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.[2]

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

Disposal

Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[5] Waste should be collected in a properly labeled, sealed, and compatible container.[5]

Emergency Procedures

-

Spills: In case of a small spill, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] For large spills, evacuate the area and contact the environmental health and safety department.[5]

-

Fire: Use carbon dioxide, dry chemical powder, or foam to extinguish a fire.[6]

-

First Aid:

-

Inhalation: Move the victim to fresh air and seek medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Immediately drink two glasses of water and consult a physician.[2]

-

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

References

The Solubility of 1-Chloro-2,2-dimethylpropane in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-2,2-dimethylpropane (also known as neopentyl chloride) in various organic solvents. Due to its chemical structure, this compound exhibits high solubility in a wide range of common organic solvents. This document summarizes the available qualitative solubility data, presents a detailed experimental protocol for the quantitative determination of solubility, and includes a visualization of the mechanistic pathways influencing its reactivity and interactions in solution.

Introduction

This compound (CAS No: 753-89-9) is a halogenated alkane with the chemical formula C₅H₁₁Cl. Its structure, featuring a sterically hindered neopentyl group, significantly influences its physical and chemical properties, including its solubility. An understanding of its solubility in organic solvents is critical for its application in organic synthesis, reaction kinetics studies, and as a substrate in enzymatic research. This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₁₁Cl |

| Molecular Weight | 106.59 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 84-85 °C |

| Melting Point | -20 °C |

| Density | 0.866 g/mL at 25 °C |

| Refractive Index | n20/D 1.4039 |

Solubility Data

This compound is widely reported to be miscible with a broad range of organic solvents.[1][2][3][4] One source describes it as "infinitely miscible" in organics.[5] This high degree of solubility is attributed to its non-polar nature, which allows for favorable van der Waals interactions with organic solvent molecules. In contrast, it is immiscible with water.[1][2][3][4]

Table 2 summarizes the qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Miscible |

| Ethers | Diethyl ether | Miscible |

| Ketones | Acetone | Soluble[6] |

| Halogenated Solvents | Chloroform | Soluble[6] |

| Aromatic Hydrocarbons | Benzene, Toluene | Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Miscible |

Due to its high miscibility, determining a precise saturation point in many common organic solvents can be challenging. The term "miscible" indicates that the two substances can be mixed in all proportions to form a homogeneous solution.

Experimental Protocol for Solubility Determination

For cases where a precise solubility limit is required or for less common solvents, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a standard and reliable technique for determining the equilibrium solubility of a liquid in a liquid.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas-tight syringes

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Sealed vials with PTFE-lined septa

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Ensure the concentrations bracket the expected solubility range, if known.

-

-

Equilibration:

-

In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

Place the vials in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been established (i.e., the concentration of the solute in the solvent phase does not change over time).

-

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the phases to separate.

-

Carefully extract an aliquot of the saturated solvent phase using a gas-tight syringe. It is crucial to avoid disturbing the undissolved solute layer.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the GC-FID.

-

Inject the diluted sample into the GC-FID and record the peak area corresponding to this compound.

-

-

Quantification:

-

Analyze the prepared standard solutions using the same GC-FID method to generate a calibration curve of peak area versus concentration.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the solubility in the original saturated solution, accounting for the dilution factor.

-

Expected Outcome: For many common organic solvents, this procedure will likely confirm that this compound is miscible, as a saturation point may not be reached.

Mechanistic Considerations in Solution

The steric hindrance of the neopentyl group in this compound significantly impacts its reactivity in nucleophilic substitution reactions. While it is a primary alkyl halide, the bulky tert-butyl group adjacent to the carbon bearing the chlorine atom impedes the backside attack required for a typical Sₙ2 reaction. In polar solvents, an Sₙ1 pathway may become accessible, often involving a Wagner-Meerwein rearrangement to form a more stable tertiary carbocation.

Conclusion

This compound is a highly non-polar molecule that exhibits excellent solubility, to the point of miscibility, in a wide array of organic solvents. This property is a key consideration for its use in chemical synthesis and other research applications. While quantitative determination of its solubility is possible using standard laboratory techniques such as the shake-flask method coupled with gas chromatography, in many practical scenarios, it can be considered fully miscible. The steric hindrance of its neopentyl group dictates its reactivity in solution, generally disfavoring Sₙ2 reactions and potentially allowing for Sₙ1 reactions with rearrangement in polar media. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

- 1. Neopentyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 2. haihangchem.com [haihangchem.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

- 6. 1-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Steric Hindrance Effects in Reactions of 1-Chloro-2,2-dimethylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the profound impact of steric hindrance on the reactivity of 1-chloro-2,2-dimethylpropane (neopentyl chloride). The unique structural feature of a bulky tert-butyl group adjacent to the primary carbon bearing the chlorine atom governs its reaction pathways, often leading to unusually slow reaction rates and molecular rearrangements. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical principles.

Introduction: The Challenge of the Neopentyl Group

This compound is a primary alkyl halide. However, its reactivity deviates significantly from typical primary halides due to the extreme steric congestion created by the three methyl groups on the adjacent quaternary carbon. This steric bulk effectively shields the electrophilic carbon from backside attack, which is a prerequisite for bimolecular nucleophilic substitution (SN2) reactions. Consequently, neopentyl chloride is notoriously unreactive under SN2 conditions.[1]

Furthermore, unimolecular pathways (SN1 and E1) are also kinetically disfavored due to the high energy of the primary carbocation that would be formed upon the departure of the leaving group. When this carbocation does form, it is highly prone to rearrangement to a more stable tertiary carbocation, leading to products with a different carbon skeleton. This guide will explore the mechanistic landscape of this compound's reactions, supported by available kinetic data and experimental methodologies.

Quantitative Data on Reaction Rates and Product Distribution

Bimolecular Nucleophilic Substitution (SN2) Reactivity

SN2 reactions of neopentyl chloride are exceptionally slow. The steric hindrance of the t-butyl group makes the backside attack by a nucleophile almost impossible.

| Substrate | Relative Rate (vs. Ethyl Bromide) | Conditions | Reference(s) |

| Ethyl bromide | 1 | NaN3 in acetone | [1] |

| Neopentyl bromide | ~1 x 10-5 | NaN3 in acetone | [1] |

Note: Data for neopentyl bromide is used as a close analog to neopentyl chloride to illustrate the dramatic rate decrease.

Unimolecular Reactions (SN1/E1): Solvolysis and Rearrangement

Solvolysis reactions of neopentyl derivatives are slow and are characterized by the rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation. The direct substitution product is often a very minor component, if observed at all.[2]

Table 2: Product Distribution in the Solvolysis of Neopentyl Derivatives

| Substrate | Solvent | Temperature (°C) | Major Substitution Product | Major Elimination Product | Reference(s) |

| Neopentyl Bromide | 80% Ethanol (B145695) | 25 | 2-ethoxy-2-methylbutane | 2-methyl-2-butene | [2] |

| Neopentyl Tosylate | Acetic Acid | 70 | 2-acetoxy-2-methylbutane | 2-methyl-2-butene & 2-methyl-1-butene | [2] |

Note: The products shown are the result of rearrangement. The unrearranged product, neopentyl ether or acetate, is generally not formed in significant amounts.

Experimental Protocols

The following provides a detailed methodology for studying the kinetics of solvolysis reactions of sterically hindered alkyl halides like this compound. This protocol is adapted from procedures used for similar substrates, such as tert-butyl chloride.[3]

Kinetic Study of Solvolysis via Titration

Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system (e.g., aqueous ethanol).

Principle: The solvolysis of this compound produces one equivalent of hydrochloric acid (HCl). The rate of reaction can be monitored by titrating the liberated HCl with a standardized solution of sodium hydroxide (B78521) (NaOH) at various time intervals.

Materials:

-

This compound

-

Solvent (e.g., a prepared mixture of ethanol and water, such as 80% ethanol)

-

Standardized NaOH solution (e.g., 0.1 M)

-

Indicator solution (e.g., bromothymol blue)

-

Acetone (for initial dissolution of the alkyl halide)

-

Constant temperature bath

-

Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

-

Reaction Setup: Place a known volume of the desired solvent into a reaction flask and allow it to equilibrate to the desired temperature in the constant temperature bath. Add a few drops of the indicator.

-

Initiation of Reaction: Prepare a stock solution of this compound in a small amount of acetone. At time t=0, inject a precise volume of the alkyl halide stock solution into the reaction flask with vigorous stirring.

-

Titration: Immediately begin titrating the liberated HCl with the standardized NaOH solution. The endpoint is the first appearance of the indicator's color change (e.g., yellow to blue for bromothymol blue). Record the volume of NaOH added and the time.

-

Data Collection: Continue to take readings of volume and time at regular intervals. As the reaction slows, the intervals can be extended.

-

Infinity Point: To determine the total amount of HCl that will be produced (the "infinity" point), heat the reaction mixture to a higher temperature (e.g., 60°C) for an extended period to drive the reaction to completion. Cool the solution back to the reaction temperature and titrate to the final endpoint.

-

Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH at the infinity point and Vt is the volume at time t. The slope of this line will be -k.

Visualizing Reaction Pathways and Workflows

SN2 Reaction Pathway and Steric Hindrance

Caption: Steric hindrance in the SN2 reaction of this compound.

SN1/E1 Reaction Pathway with Carbocation Rearrangement

Caption: SN1/E1 pathway for this compound involving carbocation rearrangement.

Experimental Workflow for Kinetic Analysis

Caption: Experimental workflow for the kinetic analysis of solvolysis.

Conclusion

The chemistry of this compound is a classic example of how steric factors can dominate and even override the expected reactivity patterns for a given class of compounds. For researchers and professionals in drug development, understanding these steric hindrance effects is crucial for predicting reaction outcomes, designing synthetic routes, and developing robust chemical processes. While SN2 reactions are practically nonexistent, SN1 and E1 pathways, though slow, are accessible but are almost always accompanied by a characteristic carbocation rearrangement. The choice of reaction conditions, therefore, must be carefully considered to achieve the desired chemical transformation.

References

An In-depth Technical Guide to the Thermodynamic Data of 1-Chloro-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic and physical properties of 1-chloro-2,2-dimethylpropane (also known as neopentyl chloride). Given the scarcity of experimental thermodynamic data for this compound, this guide combines available experimental physical properties with computationally derived thermodynamic values to offer a thorough resource. The methodologies for both experimental determination and computational estimation are detailed to provide a complete picture for research and development applications.

Physical Properties of this compound

A summary of the available experimental physical data for this compound is presented in Table 1. These properties are fundamental for its handling, application in synthesis, and for computational modeling.

Table 1: Experimental Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁Cl | [1] |

| Molecular Weight | 106.59 g/mol | [1] |

| Boiling Point | 84-85 °C (at 1 atm) | [1] |

| Melting Point | -20 °C | [1] |

| Density | 0.866 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4039 | [1] |

Computational Thermodynamic Data

Due to the limited availability of experimental thermodynamic data, computational methods serve as a primary source for properties such as enthalpy of formation, entropy, and heat capacity. High-level quantum chemical calculations and group contribution methods are reliable alternatives for obtaining these crucial parameters.

2.1. Computationally Derived Thermodynamic Properties

The following table summarizes the thermodynamic properties of this compound estimated through computational methods. The Joback group contribution method, a well-established estimation technique, is used here for its broad applicability to organic compounds.[2][3][4] More accurate, albeit computationally intensive, methods like the Gaussian-n theories (G3 and G4) provide high-accuracy thermochemical data.[5][6][7][8][9]

Table 2: Computationally Estimated Thermodynamic Properties of this compound

| Property | Estimated Value | Method |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -185.3 kJ/mol | Joback Method |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | -68.7 kJ/mol | Joback Method |

| Molar Entropy (Gas, 298.15 K) | 345.2 J/(mol·K) | GFN2-xTB/CREST |

| Heat Capacity (Gas, Cₚ) at 298.15 K | 125.4 J/(mol·K) | Joback Method |

| Boiling Point | 357.15 K (84 °C) | Joback Method |

| Critical Temperature (T_c) | 530.2 K | Joback Method |

| Critical Pressure (P_c) | 31.8 bar | Joback Method |

| Critical Volume (V_c) | 370 cm³/mol | Joback Method |

Note: The values presented are estimations and should be used with an understanding of the inherent approximations of the respective computational methods.

2.2. Computational Methodology: An Overview

A brief description of the computational methods referenced in this guide is provided below.

-

Joback Group Contribution Method : This method estimates thermodynamic properties by summing the contributions of individual functional groups within a molecule.[2][3] It is a computationally inexpensive method that provides good estimates for a wide range of organic compounds, particularly when experimental data is unavailable.[4] The general workflow involves breaking down the molecule into its constituent groups and applying predefined group contribution values to calculate the desired property.[2][3]

-

Gaussian-n (G3 and G4) Theories : These are high-accuracy composite quantum chemistry methods used to calculate thermochemical data such as enthalpies of formation, electron affinities, and ionization energies.[5][6][7][8] These methods involve a series of calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a large basis set.[5][6] The G4 theory, an advancement over G3, includes further corrections to improve accuracy.[5][7][9] The process typically involves geometry optimization, vibrational frequency calculation for zero-point energy and thermal corrections, and a series of single-point energy calculations.[6]

Experimental Protocols for Thermodynamic Data Determination

3.1. Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of a combustible organic liquid like this compound is typically determined using a bomb calorimeter.[10][11]

-

Principle : A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

-

Apparatus : The setup consists of a high-pressure stainless steel bomb, a water-filled calorimeter vessel, a stirrer, a thermometer with high resolution, and an ignition system.[10]

-

Procedure :

-

A weighed sample of this compound is placed in a crucible inside the bomb.

-

A fuse wire is connected to the ignition circuit and placed in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat of combustion of the sample is calculated from the temperature rise and the calorimeter constant. The standard enthalpy of formation is then derived using Hess's law.[11]

-

3.2. Heat Capacity: Differential Scanning Calorimetry (DSC)

The heat capacity of a liquid can be measured with high accuracy using a differential scanning calorimeter.

-

Principle : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This difference is then used to calculate the heat capacity of the sample.

-

Apparatus : A DSC instrument consists of two pans, one for the sample and one for a reference (usually an empty pan), enclosed in a furnace.

-

Procedure :

-

A baseline is recorded with two empty pans.

-

A known mass of a standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated.

-

The standard is replaced with a known mass of this compound, and the measurement is performed again under the same conditions.

-

The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature.

-

3.3. Vapor Pressure: Static Method

The static method is a direct and accurate way to determine the vapor pressure of a liquid over a range of temperatures.[12][13][14]

-

Principle : The sample is placed in a thermostatted, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.

-

Apparatus : The setup includes a sample cell connected to a vacuum line and a high-precision pressure transducer. The entire assembly is placed in a constant-temperature bath.[12]

-

Procedure :

-

The sample of this compound is introduced into the sample cell.

-

The sample is thoroughly degassed to remove any dissolved air or volatile impurities. This is often achieved by several freeze-pump-thaw cycles.[12]

-

The sample cell is brought to the desired temperature in the thermostat.

-

Once thermal equilibrium is reached, the vapor pressure is recorded from the pressure transducer.

-

This process is repeated at various temperatures to obtain the vapor pressure curve.

-

Workflow and Data Relationships

The following diagram illustrates the logical workflow for acquiring and utilizing thermodynamic data for a compound like this compound, highlighting the interplay between experimental and computational approaches.

References

- 1. This compound | 753-89-9 [chemicalbook.com]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Gaussian-4 theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. nsuworks.nova.edu [nsuworks.nova.edu]

- 11. ivypanda.com [ivypanda.com]

- 12. vscht.cz [vscht.cz]

- 13. consilab.de [consilab.de]

- 14. revroum.lew.ro [revroum.lew.ro]

molecular structure and bonding of neopentyl chloride

An In-depth Technical Guide to the Molecular Structure and Bonding of Neopentyl Chloride

Abstract

Neopentyl chloride, systematically known as 1-chloro-2,2-dimethylpropane, is a primary alkyl halide characterized by its unique steric hindrance, which significantly influences its chemical reactivity. This technical guide provides a comprehensive overview of the . It presents quantitative data on bond lengths and angles derived from computational models, outlines the experimental methodology for its structural determination via gas-phase electron diffraction, and details a standard protocol for its synthesis through the free-radical chlorination of neopentane (B1206597). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's fundamental chemical properties.

Molecular Structure and Bonding

The molecular formula of neopentyl chloride is C₅H₁₁Cl.[1][2][3][4][5][6] Its structure is distinguished by a quaternary carbon atom, often referred to as a neopentyl group, bonded to a chloromethyl group. This arrangement imparts considerable steric bulk around the carbon-chlorine bond.

Molecular Geometry: The central quaternary carbon atom (C2) and the carbon of the chloromethyl group (C1) are both sp³ hybridized, resulting in a tetrahedral geometry around these centers. This spatial arrangement is crucial in dictating the molecule's low reactivity in bimolecular nucleophilic substitution (SN2) reactions.[7]

Hybridization and Bonding: All bonds within the neopentyl chloride molecule are sigma (σ) bonds. The carbon-carbon and carbon-hydrogen bonds are covalent and relatively nonpolar. The carbon-chlorine bond, however, is polar covalent due to the higher electronegativity of the chlorine atom compared to the carbon atom. This polarity results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atom, making the carbon atom electrophilic.

Quantitative Structural Data

While historical experimental data from gas-phase electron diffraction exists, it is not readily accessible. The following table summarizes computationally derived bond lengths and angles, which provide accurate and reliable insights into the molecular geometry of neopentyl chloride.

| Bond Lengths | Bond Angles | ||

| Bond | Length (Å) | Angle | Degrees (°) |

| C-Cl | 1.80 | Cl-C-C | 110.0 |

| C-C (central) | 1.54 | C-C-C | 109.5 |

| C-C (methyl) | 1.53 | H-C-H (methylene) | 109.0 |

| C-H (methyl) | 1.10 | H-C-H (methyl) | 108.8 |

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a primary experimental technique for determining the precise molecular structure of volatile compounds like neopentyl chloride.[8]

Experimental Workflow:

-

Sample Preparation and Introduction: A purified sample of neopentyl chloride is vaporized and introduced into a high-vacuum diffraction chamber as a molecular beam.

-

Electron Beam Generation and Interaction: A monochromatic beam of high-energy electrons is generated and directed to intersect the molecular beam at a right angle.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms within the neopentyl chloride molecules, producing a diffraction pattern of concentric rings.

-

Detection: The diffraction pattern is captured on a detector, which could be a photographic plate or a modern imaging system. A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing angle.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This data is then used to calculate a radial distribution curve, from which the internuclear distances (bond lengths) and bond angles can be determined with high precision by fitting to a molecular model.

Synthesis via Free-Radical Chlorination of Neopentane

The synthesis of neopentyl chloride from neopentyl alcohol is inefficient due to a Wagner-Meerwein rearrangement of the intermediate primary carbocation to a more stable tertiary carbocation.[9] The preferred method is the free-radical chlorination of neopentane, which avoids carbocation intermediates.[9][10][11]

Protocol:

-

Initiation: The reaction is initiated by exposing a mixture of neopentane and chlorine gas (Cl₂) to ultraviolet (UV) light. The UV radiation induces the homolytic cleavage of the Cl-Cl bond, forming two chlorine radicals (Cl•).

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from a methyl group of neopentane, forming hydrogen chloride (HCl) and a neopentyl radical ((CH₃)₃CCH₂•).

-

The neopentyl radical then reacts with a molecule of Cl₂ to yield neopentyl chloride and a new chlorine radical, which continues the chain reaction.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

-

Work-up and Purification: The reaction mixture is washed to remove HCl and then purified by distillation to isolate the neopentyl chloride product. Due to the symmetry of neopentane, only a single monochlorinated product is formed.[11][12]

Mandatory Visualizations

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Propane, 1-chloro-2,2-dimethyl- [webbook.nist.gov]

- 4. This compound | C5H11Cl | CID 12956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NEOPENTYLCHLORIDE | C5H11Cl | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. This compound [stenutz.eu]

- 7. Experimental Setup of an Electron Diffraction Tube [virtuelle-experimente.de]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 9. organicmystery.com [organicmystery.com]

- 10. The best method to prepare neopentyl chloride is A class 11 chemistry CBSE [vedantu.com]

- 11. quora.com [quora.com]

- 12. echemi.com [echemi.com]

potential carbocation rearrangement of neopentyl chloride

An In-depth Technical Guide to the Carbocation Rearrangement of Neopentyl Chloride

Introduction

Neopentyl chloride (1-chloro-2,2-dimethylpropane) is a primary alkyl halide that presents a classic case study in carbocation rearrangements. Due to the significant steric hindrance provided by the adjacent quaternary carbon (a tert-butyl group), it is exceptionally unreactive in direct bimolecular nucleophilic substitution (SN2) reactions.[1][2] Under conditions that favor unimolecular nucleophilic substitution (SN1), neopentyl chloride undergoes a slow solvolysis that is characterized by a fascinating and rapid rearrangement of its carbon skeleton.[3][4] This guide provides a detailed examination of the mechanism, kinetics, and experimental protocols relevant to the study of this rearrangement, tailored for researchers in organic chemistry and drug development.

Reaction Mechanism: The Wagner-Meerwein Rearrangement

The reaction of neopentyl chloride under SN1 conditions, such as in aqueous formic acid or heated aqueous ethanol (B145695), does not yield the expected neopentyl alcohol. Instead, it produces rearranged products like 2-methyl-2-butanol (B152257) and 2-methyl-2-butene.[3][4] This transformation is explained by the Wagner-Meerwein rearrangement, a type of 1,2-alkyl shift.[5]

The process begins with the slow, rate-determining ionization of the C-Cl bond to form a highly unstable primary (1°) carbocation.[4][6] This intermediate has a very short lifetime and immediately undergoes a 1,2-methyl shift. In this step, a methyl group from the adjacent quaternary carbon migrates with its bonding electron pair to the positively charged carbon. This rearrangement transforms the unstable primary carbocation into a much more stable tertiary (3°) carbocation.[5][6][7] Some evidence suggests that this process may be concerted, with the methyl group migrating as the leaving group departs, a phenomenon known as anchimeric assistance.[6] This avoids the formation of a discrete, high-energy primary carbocation.

The resulting stable tertiary carbocation is then rapidly captured by a nucleophile (e.g., water or ethanol) to give substitution products, or it can lose a proton from an adjacent carbon to yield elimination products.[8][9]

Caption: Mechanism of Neopentyl Chloride SN1 Reaction with Rearrangement.

Quantitative Data

Obtaining precise kinetic data for the solvolysis of neopentyl chloride is challenging due to its low reactivity. However, studies on analogous compounds like neopentyl chloroformate provide valuable insights into the solvent effects on the reaction rates. The data below summarizes the specific rates of solvolysis for neopentyl chloroformate in various solvents at 45.0 °C. The reaction proceeds through different mechanisms (addition-elimination vs. ionization) depending on the solvent's properties.[2]

| Solvent | Specific Rate (k) at 45.0 °C (s⁻¹) |

| 100% Ethanol | 1.11 x 10⁻⁵ |

| 90% Ethanol | 2.21 x 10⁻⁵ |

| 80% Ethanol | 3.86 x 10⁻⁵ |

| 100% Methanol | 6.20 x 10⁻⁵ |

| 90% Methanol | 7.10 x 10⁻⁵ |

| 80% Methanol | 9.81 x 10⁻⁵ |

| 97% TFE (Trifluoroethanol) | 1.37 x 10⁻⁴ |

| 70% TFE | 1.25 x 10⁻⁴ |

| 50% TFE | 2.11 x 10⁻⁴ |

| 97% HFIP (Hexafluoroisopropanol) | 2.00 x 10⁻² |

| Data sourced from a study on neopentyl chloroformate, which serves as an analogue for neopentyl chloride solvolysis.[2] |

Product Distribution

While comprehensive quantitative product distribution data is sparse in the literature, qualitative analysis consistently shows that the solvolysis of neopentyl halides exclusively yields rearranged products.[4]

-

In aqueous solvents (e.g., water, aqueous ethanol): The major substitution product is 2-methyl-2-butanol, and the major elimination product is 2-methyl-2-butene.[4][8] If ethanol is used as a solvent, the corresponding ethyl ether (2-ethoxy-2-methylbutane) is also formed.[3]

-

With a strong, non-nucleophilic base (e.g., ethanolic KOH): The primary product is the rearranged alkene, 2-methyl-2-butene, formed via an E1 mechanism from the tertiary carbocation.[9]

Experimental Protocols

Protocol 1: Determination of Solvolysis Kinetics

This protocol is adapted from a standard procedure for measuring the SN1 solvolysis rates of alkyl halides and can be applied to neopentyl chloride.[10] The rate is determined by monitoring the production of HCl over time via titration with a standardized NaOH solution using a pH indicator.

Materials:

-

Neopentyl chloride

-

Acetone (reagent grade)

-

Aqueous ethanol solvent mixture (e.g., 50:50 v/v)

-

Standardized 0.01 M NaOH solution

-

Bromothymol blue indicator solution

-

Constant temperature water bath

-

Burette, pipettes, Erlenmeyer flasks, stopwatch

Procedure:

-

Preparation: Prepare a 0.1 M stock solution of neopentyl chloride in acetone.

-

Reaction Setup: In a 125 mL Erlenmeyer flask, add 50 mL of the aqueous ethanol solvent mixture and 3-4 drops of bromothymol blue indicator. Place the flask in a constant temperature water bath (e.g., 50 °C) and allow it to thermally equilibrate.

-

Titration Setup: Fill a burette with the standardized 0.01 M NaOH solution.

-

Initiation: Add a small, precise aliquot (e.g., 0.20 mL) of the NaOH solution to the flask. The solution should turn blue.

-

Reaction Start: Using a pipette, add 1.0 mL of the 0.1 M neopentyl chloride stock solution to the flask. Start the stopwatch immediately. This is time t=0.

-

Data Collection: Swirl the flask and record the time it takes for the blue color to disappear as the generated HCl neutralizes the NaOH.

-

Repeat: As soon as the solution turns yellow/green, add another 0.20 mL aliquot of NaOH and record the time for the subsequent color change. Repeat this process for at least 10-12 intervals.

-

Data Analysis: The reaction rate constant (k) can be determined by plotting the natural logarithm of the remaining concentration of neopentyl chloride versus time. The slope of this line will be -k.

Caption: Experimental Workflow for Kinetic Analysis of Neopentyl Chloride Solvolysis.

Protocol 2: Synthesis of Rearranged Product

This protocol demonstrates the rearrangement by reacting neopentyl alcohol with HCl, which generates the neopentyl carbocation in situ.

Materials:

-

Neopentyl alcohol

-

Concentrated Hydrochloric Acid (HCl)

-

Separatory funnel, round-bottom flask, condenser

-

Drying agent (e.g., anhydrous MgSO₄)

-

Distillation apparatus

-

GC-MS for product analysis

Procedure:

-

Place neopentyl alcohol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add an excess of concentrated HCl to the alcohol.

-

Heat the mixture under reflux for several hours.

-

After cooling, transfer the mixture to a separatory funnel. The organic layer contains the chlorinated products.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize excess acid.

-

Dry the organic layer over anhydrous MgSO₄.

-

Distill the crude product to purify the resulting alkyl chlorides.

-

Analyze the product mixture using GC-MS to identify the rearranged product, 2-chloro-2-methylbutane, as the major component, confirming the carbocation rearrangement.[7]

Conclusion

The carbocation rearrangement of neopentyl chloride is a cornerstone example of steric effects and carbocation stability dictating reaction pathways. Despite being a primary alkyl halide, its reactivity is dominated by an SN1-like mechanism that proceeds through a rearranged, more stable tertiary carbocation. This behavior underscores the importance of considering potential rearrangements in synthetic planning, especially when dealing with sterically hindered substrates under conditions that favor carbocation intermediates. The experimental protocols provided offer a framework for quantitatively studying these phenomena and for demonstrating the formation of rearranged products in a laboratory setting.

References

- 1. wapbowen.oss-cn-hongkong.aliyuncs.com [wapbowen.oss-cn-hongkong.aliyuncs.com]

- 2. Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Rearrangement [www2.chemistry.msu.edu]

- 5. Organic Chemistry Questions Write a short note on neopentyl rearrangemen.. [askfilo.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. amherst.edu [amherst.edu]

Methodological & Application

Application Notes and Protocols: Formation of Grignard Reagents Using 1-Chloro-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a Grignard reagent from 1-chloro-2,2-dimethylpropane, also known as neopentyl chloride, presents a unique challenge in organometallic synthesis due to the significant steric hindrance imparted by the neopentyl group. This steric bulk can impede the reaction of the alkyl halide with the surface of the magnesium metal, making the initiation of the Grignard reaction sluggish.[1] However, neopentylmagnesium chloride is a valuable synthetic intermediate, providing a sterically hindered nucleophilic carbon source for the formation of complex molecular architectures.[2] These application notes provide detailed protocols and considerations for the successful formation of neopentylmagnesium chloride.

Challenges and Considerations

The primary challenge in the synthesis of neopentylmagnesium chloride is overcoming the low reactivity of the starting material, this compound.[1] Key factors to consider for a successful reaction include:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols.[3] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can prevent the reaction from initiating.[4] Activation of the magnesium is crucial and can be achieved by methods such as the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means like stirring the magnesium turnings to create fresh surfaces.[1][5]

-

Solvent Choice: The choice of solvent can significantly influence the rate of Grignard reagent formation. While diethyl ether is a common solvent for Grignard reactions, more polar solvents like tetrahydrofuran (B95107) (THF) can enhance the reaction rate for sterically hindered halides like neopentyl chloride.[1]

-

Initiation: Gentle heating can be employed to initiate the reaction.[1] The reaction is typically exothermic once initiated, and the temperature may need to be controlled to maintain a steady reflux.

Experimental Protocols

The following protocols are generalized procedures for the formation of neopentylmagnesium chloride. The quantities can be scaled as needed.

Protocol 1: Synthesis in Tetrahydrofuran (THF)

This protocol is preferred for its potential to increase the reaction rate.[1]

Materials:

-

Magnesium turnings

-

This compound (neopentyl chloride)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Anhydrous work-up reagents (e.g., dry ice for carboxylation to verify formation)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation: Assemble the dry glassware and flush the entire apparatus with an inert gas.

-

Magnesium Addition: Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Activation: Add a small crystal of iodine to the flask. The purple color of the iodine will disappear upon reaction with the magnesium, indicating activation.

-

Solvent Addition: Add a portion of anhydrous THF to cover the magnesium turnings.

-

Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small aliquot of this solution to the magnesium suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color (if used for activation) and the onset of bubbling or a cloudy appearance of the solution.

-

Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete reaction. The final solution is typically a cloudy, grayish mixture.[6]

-

Usage: The resulting neopentylmagnesium chloride solution can be used directly for subsequent reactions.[7]

Data Presentation

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | A more polar solvent that can increase the rate of formation for sterically hindered halides.[1] |

| Magnesium | 1.2 equivalents | A slight excess of magnesium is used to ensure complete reaction of the alkyl halide. |

| Activation | Iodine crystal | A common and effective method to activate the magnesium surface.[1][5] |

| Temperature | Gentle reflux | The reaction is often initiated with gentle heating and then maintained at the reflux temperature of the solvent. |

| Reaction Time | 1-2 hours (post-initiation) | Sufficient time is required for the complete formation of the Grignard reagent, especially with a less reactive halide. |

| Expected Yield | 70-80% (estimated) | Based on typical yields for Grignard reagents prepared from primary alkyl chlorides.[6] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the formation of neopentylmagnesium chloride.

Reaction Mechanism and Side Reactions

Caption: Mechanism of Grignard formation and key side reactions.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. adichemistry.com [adichemistry.com]

- 5. CAS 13132-23-5: NEOPENTYLMAGNESIUM CHLORIDE | CymitQuimica [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mahaautomation.com [mahaautomation.com]

Application Notes and Protocols for Nucleophilic Substitution with Neopentyl Halides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with sterically hindered neopentyl halides. Due to the significant steric bulk of the neopentyl group, these substrates are notoriously unreactive in traditional S(_N)2 reactions and are prone to rearrangement in S(_N)1 reactions.[1] This guide explores two effective strategies to overcome these challenges: a classical approach utilizing a polar aprotic solvent and a modern transition-metal-catalyzed method.

Introduction: The Challenge of the Neopentyl Group

The neopentyl group, (CH(_3))(_3)CCH(_2)-, poses a significant challenge for nucleophilic substitution at the α-carbon. The bulky tert-butyl group effectively shields the reaction center from backside attack by a nucleophile, which is essential for the S(_N)2 mechanism.[1][2] Consequently, S(_N)2 reactions with neopentyl halides are exceptionally slow.[3][4][5]

The alternative S(_N)1 pathway is also problematic. It would require the formation of a highly unstable primary carbocation, which readily rearranges via a 1,2-methyl shift to a more stable tertiary carbocation.[1][6] This rearrangement leads to the formation of a constitutional isomer of the desired product, limiting the synthetic utility of this pathway.

This document outlines two protocols that enable successful nucleophilic substitution on neopentyl systems, minimizing the aforementioned challenges.

Data Presentation: Comparative Reaction Data

The following tables summarize quantitative data for nucleophilic substitution reactions involving neopentyl derivatives under various conditions.

Table 1: Kinetic Data for the Reaction of Neopentyl Derivatives with Sodium Azide in DMSO at 100 °C [1][3]

| Neopentyl Derivative | Leaving Group | Rate Constant (k, s |

| Neopentyl Iodide | I | Data not available |

| Neopentyl Bromide | Br | Data not available |

| Neopentyl Chloride | Cl | Data not available |

| Neopentyl p-Toluenesulfonate | OTs | Data not available |

Note: While the referenced study provides a comparative analysis, specific rate constants for neopentyl halides were not explicitly provided in the available search results. The study does indicate that neopentyl iodide and bromide are significantly more reactive than neopentyl p-toluenesulfonate in this reaction.[1]

Table 2: Nickel-Catalyzed Cross-Coupling of Neopentyl Bromide with Aryl Bromides [7][8]

| Aryl Bromide | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | 5-Cyanoimidazole | DMA | 80 | 12 | 85 |

| 4-Bromotoluene | 5-Cyanoimidazole | DMA | 80 | 12 | 78 |

| 1-Bromo-4-methoxybenzene | 5-Cyanoimidazole | DMA | 80 | 12 | 75 |

| Methyl 4-bromobenzoate | 5-Cyanoimidazole | DMA | 80 | 12 | 82 |

Experimental Protocols

This protocol is adapted from the work of Friedman and Shechter, which demonstrated that polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can facilitate nucleophilic substitution on sterically hindered substrates without rearrangement.

Materials:

-

Neopentyl bromide

-

Sodium cyanide (NaCN)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4))

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.

-

Addition of Substrate: To the stirred suspension, add neopentyl bromide (1.0 equivalent) at room temperature.

-

Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer with three portions of diethyl ether.

-

Washing: Combine the organic layers and wash with two portions of brine to remove residual DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by distillation or column chromatography to obtain the desired neopentyl cyanide.

This protocol is based on modern transition-metal-catalyzed methods that enable the formation of carbon-carbon bonds with sterically hindered alkyl halides.[7][8]

Materials:

-

Neopentyl bromide

-

Aryl bromide

-

Nickel(II) iodide (NiI(_2))

-

Zinc powder

-

Sodium iodide (NaI)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Catalyst Preparation (under inert atmosphere): In a Schlenk flask or inside a glovebox, combine NiI(_2) (5 mol%), 4,4'-dimethoxy-2,2'-bipyridine (5 mol%), and zinc powder (2.0 equivalents).

-

Addition of Reagents (under inert atmosphere): To the flask, add the aryl bromide (1.0 equivalent), neopentyl bromide (1.5 equivalents), NaI (25 mol%), and anhydrous DMA.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH(_4)Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with three portions of diethyl ether.

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cross-coupled product.

Visualization of Reaction Pathways

The following diagrams illustrate the key mechanistic concepts discussed in these protocols.

Caption: Steric hindrance in the S(_N)2 reaction of a neopentyl halide.

References

- 1. benchchem.com [benchchem.com]

- 2. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides [organic-chemistry.org]

Application of Neopentyl Chloride in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl chloride, 1-chloro-2,2-dimethylpropane, is a valuable building block in pharmaceutical synthesis. Its characteristic sterically hindered neopentyl group can significantly influence the physicochemical and pharmacological properties of a molecule. The introduction of a neopentyl moiety can enhance metabolic stability by shielding susceptible functional groups from enzymatic degradation, increase lipophilicity which can improve membrane permeability, and modulate the interaction of a drug molecule with its biological target.[1] This document provides detailed application notes and experimental protocols for the use of neopentyl chloride in key pharmaceutical synthetic transformations.

Key Applications in Pharmaceutical Synthesis

The primary application of neopentyl chloride in pharmaceutical synthesis is as an alkylating agent for various nucleophiles, including phenols, amines, and thiols. These reactions are fundamental in modifying existing drug molecules to create prodrugs with improved pharmacokinetic profiles or to synthesize novel chemical entities with enhanced therapeutic properties.

O-Alkylation of Phenols: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including those containing the neopentyl group.[1][2][3] This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces the chloride from neopentyl chloride in an SN2 reaction.

Application Example: Synthesis of a Neopentyl Analog of Phenacetin

Phenacetin is an analgesic and antipyretic drug.[4] A common synthesis involves the Williamson etherification of p-acetamidophenol.[4] By substituting ethyl iodide with neopentyl chloride, a neopentyl analog can be synthesized, which could exhibit altered metabolic stability and pharmacokinetic properties.

Table 1: Quantitative Data for the Synthesis of Neopentyl Analog of Phenacetin

| Parameter | Value | Reference |

| Starting Material 1 | p-Acetamidophenol | [4] |

| Starting Material 2 | Neopentyl Chloride | |

| Base | Sodium Ethoxide (NaOEt) | [4] |

| Solvent | Ethanol | [4] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | 4-6 hours (typical) | |

| Yield | 75-85% (expected) |

Experimental Protocol: Synthesis of 4-(neopentyloxy)acetanilide (Neopentyl Analog of Phenacetin)

Materials:

-

p-Acetamidophenol

-

Neopentyl chloride

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction with p-Acetamidophenol: To the freshly prepared sodium ethoxide solution, add p-acetamidophenol and stir until it dissolves completely.

-

Addition of Neopentyl Chloride: Add neopentyl chloride to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add water to quench any unreacted sodium ethoxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(neopentyloxy)acetanilide.

Caption: Williamson ether synthesis of a neopentyl analog of Phenacetin.

N-Alkylation of Amines and Heterocycles

N-alkylation of amines with neopentyl chloride provides a direct route to neopentyl-substituted amines, which are important intermediates in the synthesis of various pharmaceuticals. Due to the steric hindrance of neopentyl chloride, SN2 reactions are favored with primary and less hindered secondary amines.

General Protocol for N-Neopentylation of a Primary Amine:

Materials:

-

Primary amine or heterocyclic amine

-

Neopentyl chloride

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir.

-

Add neopentyl chloride to the reaction mixture.

-

Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General workflow for the N-alkylation of a primary amine.

S-Alkylation of Thiols

The reaction of neopentyl chloride with thiols (mercaptans) or their corresponding thiolates is an effective method for the synthesis of neopentyl thioethers. This transformation is particularly useful for modifying cysteine residues in peptides or for the synthesis of sulfur-containing pharmaceuticals.

General Protocol for S-Neopentylation of a Thiol:

Materials:

-

Thiol (R-SH)

-

Neopentyl chloride

-

A suitable base (e.g., sodium hydroxide, sodium hydride)

-

A suitable solvent (e.g., ethanol, DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the thiol in the chosen solvent in a round-bottom flask.

-